VAP-1 (SSAO) Inhibition: Inactive Profile Confirms Functional Divergence from Potent Analogs
In a radiochemical assay using [14C]-benzylamine as substrate, tert-Butyl 3-(aminomethyl)benzyl(methyl)carbamate (CAS 954238-64-3) demonstrated an IC50 >100,000 nM against both rat and human vascular adhesion protein-1 (VAP-1) expressed in CHO cells [1]. In contrast, a structurally related VAP-1 inhibitor from the same chemical series (BDBM128993) exhibited an IC50 of 32 nM under comparable assay conditions (human VAP-1 enzyme assay, 25°C) [2]. This >3,000-fold difference in potency definitively establishes that the target compound lacks meaningful VAP-1 inhibitory activity and cannot be interchanged with active analogs in pharmacological studies.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | BDBM128993: 32 nM |
| Quantified Difference | >3,125-fold less potent |
| Conditions | Human VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; preincubation 30 min; measured after 1 hr |
Why This Matters
This inactivity profile qualifies the compound as a robust negative control for VAP-1 inhibition assays and ensures it will not interfere with VAP-1-dependent processes in complex biological systems.
- [1] BindingDB. BDBM50404889 IC50 >1.00E+5 nM (rat VAP-1) and >1.00E+5 nM (human VAP-1). Assay ID: 50043080. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404889 (accessed 2026-04-16). View Source
- [2] BindingDB. BDBM128993 IC50 32 nM (human VAP-1 enzyme). US Patent US8802679. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=128993 (accessed 2026-04-16). View Source
